molecular formula C6H9Br3N2S B599331 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide CAS No. 1909309-59-6

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide

Katalognummer: B599331
CAS-Nummer: 1909309-59-6
Molekulargewicht: 380.924
InChI-Schlüssel: PQSBHAMZMKGXKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a brominated thiazolo-pyridine derivative with a dihydrobromide salt formulation. The dihydrobromide salt enhances stability and solubility, making it valuable in pharmaceutical and materials research .

Key inferred properties:

  • Core structure: Thiazolo[5,4-c]pyridine fused heterocycle with bromine at position 2.
  • Salt form: Dihydrobromide (two HBr molecules associated with the base compound).
  • Synthetic relevance: Likely synthesized via bromination of precursor thiazolo-pyridines or deprotection of tert-butyl esters (e.g., tert-butyl 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate, as in ) .

Eigenschaften

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSBHAMZMKGXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization of Piperidone Derivatives

The foundational step in synthesizing the thiazolo[5,4-c]pyridine scaffold involves cyclizing piperidone precursors. A patented industrial method begins with 4-piperidone, which undergoes treatment with phosphorus sulfide (P₂S₅) in the presence of a secondary amine catalyst, such as morpholine or piperidine. This reaction facilitates the formation of the thiazole ring via sulfur incorporation. The intermediate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is isolated as a hydrobromide salt through acidic workup, achieving yields of 78–85%.

Key Reaction Conditions:

  • Solvent: Toluene or xylene

  • Temperature: 110–130°C

  • Catalyst: Morpholine (5–10 mol%)

  • Reaction Time: 12–18 hours

Bromination at the 2-Position

Bromination is critical to introduce the 2-bromo substituent. The intermediate 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine is treated with copper(II) bromide (CuBr₂) and an alkyl nitrite (e.g., isoamyl nitrite) in acetonitrile. This electrophilic aromatic substitution proceeds at 0–5°C to minimize side reactions, yielding 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with 90–95% purity.

Optimization Notes:

  • Lower temperatures reduce di-bromination byproducts.

  • Excess CuBr₂ (1.5 equiv.) ensures complete monobromination.

Salt Formation: Dihydrobromide Preparation

The dihydrobromide salt is formed by treating the free base with hydrobromic acid (HBr) in a polar aprotic solvent. A typical procedure involves dissolving 2-bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine in dichloromethane and adding 48% aqueous HBr dropwise at 0°C. The precipitate is filtered and recrystallized from ethanol/water (3:1) to afford the dihydrobromide salt in 82–88% yield.

Critical Parameters:

  • Stoichiometry: 2.2 equiv. HBr for complete salt formation.

  • Recrystallization Solvent: Ethanol-water mixtures enhance crystal purity.

Alternative Routes and Modifications

Cyanation-Hydrolysis Sequence

A patent-described alternative converts 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine to the carboxylic acid derivative via cyanation followed by hydrolysis. Although this route targets a related compound, adapting the steps for the dihydrobromide salt involves:

  • Cyanation: Reacting the bromo intermediate with copper(I) cyanide (CuCN) in DMF at 120°C.

  • Hydrolysis: Treating the nitrile with lithium hydroxide (LiOH) in ethanol/water.

StepReagents/ConditionsYield (%)
CyanationCuCN, DMF, 120°C, 6 h75
HydrolysisLiOH, EtOH/H₂O, 70°C, 8 h85

This method, while indirect, offers flexibility for further functionalization.

Reductive Amination Approaches

Though less common, reductive amination of 2-aminothiazole derivatives with ketones has been explored. For example, reacting 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with ketones under hydrogenation conditions (H₂, Pd/C) forms secondary amines, which are subsequently brominated. However, this route suffers from lower yields (60–65%) due to over-reduction side reactions.

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors are employed for the cyclization and bromination steps to enhance heat transfer and reduce reaction times. Key industrial data includes:

ParameterLaboratory ScaleIndustrial Scale
Batch Size100 g50–100 kg
Cycle Time24 h8–12 h
Purity90–95%98–99%
Solvent Recovery70%95%

Automated crystallization systems ensure consistent particle size distribution (PSD) for the dihydrobromide salt, critical for pharmaceutical formulation.

Analytical Characterization

Post-synthesis, the compound is validated using:

  • HPLC: Purity >98% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • NMR: ¹H NMR (D₂O) δ 3.15 (t, 2H, J=6.0 Hz), 2.95 (m, 2H), 2.70 (m, 2H), 1.90 (m, 2H).

  • XRD: Confirms crystalline form with characteristic peaks at 2θ = 12.4°, 18.7°, 25.1°.

Challenges and Mitigation Strategies

Impurity Control

Major impurities include di-brominated byproducts and des-bromo analogs. Strategies include:

  • Temperature Modulation: Strict control during bromination (-5 to 5°C).

  • Purification: Silica gel chromatography (ethyl acetate/hexane) for intermediates.

Solvent Selection

Toluene and acetonitrile are preferred for their balance of solubility and environmental impact. Ethanol-water mixtures reduce waste in recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazolo[5,4-c]pyridine derivatives .

Wirkmechanismus

The mechanism of action of 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide involves its interaction with specific molecular targets. The bromine atom and the thiazole ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Thiazolo-Pyridine Derivatives

2-(4-Methylphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine Dihydrobromide
  • Molecular formula: C₁₂H₂₀Cl₂N₂O₂ (note: discrepancy between the name and formula; the formula includes Cl₂, which is absent in the chemical name) .
  • Molecular weight : 295.21 g/mol.
  • CAS No.: 128120-68-3.
  • Purity : 95%.
  • Key differences : Substituted with a 4-methylphenyl group at position 2 instead of bromine. The presence of Cl₂ in the formula may indicate a synthesis intermediate or data inconsistency .
2-(3,4-Dimethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
  • Molecular weight : 304.76 g/mol.
  • CAS No.: 1623080-69-2.
  • Purity : 95%.
  • Key differences : Features a 3,4-dimethoxyphenyl substituent, which introduces electron-donating methoxy groups. This substitution pattern could enhance binding affinity in receptor-targeted applications compared to bromine .
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amine
  • CAS No.: 97817-23-7 .
  • Key differences : Substituted with an amine (-NH₂) group at position 2. The amine group increases reactivity in nucleophilic reactions, contrasting with the electrophilic bromine in the target compound .

Thieno-Pyridine Analogs

2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine Hydrobromide
  • Molecular formula : C₇H₉Br₂NS .
  • Key differences: Replaces the thiazole sulfur with a thiophene ring (thieno vs. thiazolo).

Precursors and Derivatives

tert-Butyl 2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
  • Molecular formula : C₁₂H₁₇BrN₂O₂S .
  • CAS No.: Not explicitly provided.
  • Role : A tert-butyl-protected precursor to the target compound. The Boc group facilitates selective deprotection for downstream functionalization .

Structural and Functional Analysis

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Substituent/Feature
2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide (hypothetical) Not explicitly listed Inferred ~350–400 N/A N/A Bromine at position 2; dihydrobromide salt
2-(4-Methylphenyl)-... dihydrobromide C₁₂H₂₀Cl₂N₂O₂ 295.21 128120-68-3 95% 4-Methylphenyl; Cl₂ discrepancy
2-(3,4-Dimethoxyphenyl)-... C₁₄H₉ClN₂O₂S 304.76 1623080-69-2 95% 3,4-Dimethoxyphenyl
4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-amine Not provided N/A 97817-23-7 N/A Amine at position 2
2-Bromo-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrobromide C₇H₉Br₂NS 315.93 733757-75-0 N/A Thieno ring; bromine

Key Observations

Substituent Effects :

  • Bromine at position 2 (target compound) enhances electrophilicity, making it reactive in cross-coupling reactions.
  • Aryl groups (e.g., methylphenyl, dimethoxyphenyl) increase steric bulk and modulate electronic properties for targeted applications .

Salt Forms :

  • Dihydrobromide salts improve crystallinity and solubility compared to free bases or single-salt forms .

Heterocycle Variations: Thieno analogs (e.g., ) exhibit reduced polarity compared to thiazolo derivatives, impacting bioavailability .

Biologische Aktivität

2-Bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C6H8Br2N2S
  • Molecular Weight : 265.01 g/mol
  • CAS Number : 949922-52-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that thiazole compounds can inhibit the proliferation of cancer cells through various mechanisms:

  • Mechanism of Action : Thiazoles may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating potent activity (values not specified in the sources) .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

  • Activity Spectrum : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Compounds in this class typically exhibit MIC values ranging from 6.25 µg/mL to higher concentrations depending on the specific strain tested .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties:

  • Research Findings : Some derivatives have demonstrated significant anticonvulsant activity in animal models. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural components:

Compound ModificationEffect on Activity
Bromine SubstitutionEnhances cytotoxicity against tumor cells
Electron-withdrawing groupsIncreases antimicrobial potency
Alkyl substitutionsModulates anticonvulsant effects

Q & A

Q. What are the optimal synthetic routes for 2-bromo-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine dihydrobromide, and how can intermediates like Boc-protected derivatives improve yield?

The compound is typically synthesized via multistep reactions involving bromination and cyclization. A common intermediate, tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate (Boc-protected derivative), enhances stability during purification. The Boc group prevents undesired side reactions, increasing overall yield to ~70–80% under reflux conditions in polar aprotic solvents (e.g., DMF) . Post-synthesis, acidolysis with HBr/glacial acetic acid removes the Boc group, yielding the dihydrobromide salt.

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • NMR : 1H^1H-NMR confirms regioselectivity of bromination (δ 3.5–4.5 ppm for fused thiazolo-pyridine protons) and Boc-deprotection (disappearance of tert-butyl signals at δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 233.09 (base peak for [M+H]+^+) and fragmentation patterns consistent with thiazolo-pyridine core cleavage .
  • XRD : Resolves crystal packing and hydrogen-bonding interactions in the dihydrobromide salt form .

Q. How should the compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

Store at −20°C in anhydrous DMSO or under inert gas to prevent hydrolysis of the thiazole ring. Degradation in humid environments produces 2-mercaptopyridine derivatives (detectable via LC-MS as m/z 156.02 [M+H]+^+) due to Br^- displacement by water .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searching) predict regioselectivity in bromination or subsequent functionalization?

Density functional theory (DFT) calculates electron density distributions to identify reactive sites. For example, bromination at C2 of the thiazolo-pyridine core is favored due to lower activation energy (ΔG^\ddagger ~25 kcal/mol) compared to C4 (ΔG^\ddagger ~32 kcal/mol). Quantum mechanical/molecular mechanical (QM/MM) simulations further optimize solvent effects, aligning with experimental yields of >75% .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic Stability : The compound’s dihydrobromide salt shows reduced plasma protein binding (PPB = 85%) compared to freebase forms (PPB >95%), explaining higher in vivo activity despite lower in vitro potency .
  • Prodrug Design : Masking the thiazole nitrogen with acetyl groups improves bioavailability, as shown in murine models (AUC increased by 2.5×) .

Q. How does the compound’s reactivity compare in Pd-catalyzed cross-coupling versus nucleophilic aromatic substitution (SNAr)?

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed efficiently (Pd(OAc)2_2, K2_2CO3_3, DMF, 80°C; yield = 65–80%) due to the electron-withdrawing thiazole ring .
  • SNAr : Requires strong nucleophiles (e.g., NaN3_3) and microwave irradiation (150°C, 30 min) for C–Br substitution, yielding azido derivatives with >90% purity .

Q. What experimental design principles minimize batch-to-batch variability in scaled-up synthesis?

  • DoE Optimization : Central composite design (CCD) identifies critical parameters (e.g., bromine stoichiometry, reaction time) and interactions. For example, excess Br2_2 (>1.2 eq) reduces yield due to over-bromination, validated via HPLC-MS .
  • Process Analytical Technology (PAT) : In-line FTIR monitors Boc deprotection in real time, ensuring consistent dihydrobromide salt formation .

Methodological Guidelines

  • Contradiction Analysis : Use LC-MS to trace byproducts (e.g., debrominated species) when biological activity diverges from computational predictions .
  • Advanced Purification : Preparative HPLC with C18 columns (ACN/H2_2O + 0.1% TFA) resolves diastereomers arising from thiazole ring puckering .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.